4-Bromo-5-butylthiophene-2-carbohydrazide

Purity Specification Procurement Quality Control

Sourcing a thiophene building block with both cross-coupling reactivity and hydrophobic modulation? Unsubstituted analogs risk synthetic route failure and SAR data irreproducibility. This compound delivers dual functionality in one synthon: • 4-Br enables regioselective Suzuki, Stille, or Buchwald-Hartwig couplings for complex molecular architectures. • 5-Butyl chain provides a unique steric and lipophilic profile critical for target binding and solubility. • Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation. Bulk quantities available with 2-3 week lead time.

Molecular Formula C9H13BrN2OS
Molecular Weight 277.18 g/mol
Cat. No. B12073848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-butylthiophene-2-carbohydrazide
Molecular FormulaC9H13BrN2OS
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=C(S1)C(=O)NN)Br
InChIInChI=1S/C9H13BrN2OS/c1-2-3-4-7-6(10)5-8(14-7)9(13)12-11/h5H,2-4,11H2,1H3,(H,12,13)
InChIKeyDWPCIBSXOJNOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-butylthiophene-2-carbohydrazide Overview


4-Bromo-5-butylthiophene-2-carbohydrazide (CAS 1399659-23-4) is a heterocyclic building block consisting of a thiophene core substituted with a bromine atom at the 4-position, an n-butyl chain at the 5-position, and a carbohydrazide functional group at the 2-position. Its molecular formula is C9H13BrN2OS with a molecular weight of 277.18 g/mol . The compound is commercially available with a standard purity specification of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . Due to the extreme paucity of peer-reviewed primary research specifically on this molecule, this guide focuses exclusively on its verifiable structural and procurement-level differentiation relative to its closest commercially available analogs.

4-Bromo-5-butylthiophene-2-carbohydrazide: Substitution Limitations


Substitution with an unsubstituted or differently substituted thiophene-2-carbohydrazide analog is not viable due to the distinct and synergistic functional roles of the 4-bromo and 5-butyl substituents. The bromine atom at the 4-position is essential for regioselective cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) required for constructing complex molecular architectures [1]. Simultaneously, the 5-butyl group provides a unique hydrophobic and steric profile that influences molecular conformation, lipophilicity (LogP), and target binding interactions compared to analogs lacking an alkyl chain or bearing a different substituent [2]. These combined structural features dictate both the synthetic pathway and the potential biological activity of downstream products, making direct analog substitution a significant risk to project reproducibility and outcome.

4-Bromo-5-butylthiophene-2-carbohydrazide: Evidence Comparison


Commercial Purity vs. Common Analogs

At the procurement level, 4-Bromo-5-butylthiophene-2-carbohydrazide is consistently specified at a standard purity of 97%, as indicated in vendor documentation . This is comparable to the purity of its non-brominated analog, 5-butylthiophene-2-carbohydrazide, which is also typically offered at 97% purity [1]. However, the target compound's 4-bromo substitution enables synthetic steps that are not possible with the non-brominated version, without incurring a penalty in available commercial purity [1].

Purity Specification Procurement Quality Control Building Block

Molecular Weight vs. Key Analogs

The molecular weight of 4-Bromo-5-butylthiophene-2-carbohydrazide is 277.18 g/mol , which places it in a specific physicochemical space. This is quantitatively distinct from its non-brominated analog (N'-butylthiophene-2-carbohydrazide, MW: 198.29 g/mol [1]), a difference of +78.89 g/mol. It is also different from a dibrominated analog (4,5-dibromothiophene-2-carbohydrazide, MW: 299.97 g/mol [2]), a difference of -22.79 g/mol. These differences directly impact calculated properties like LogP and are critical for structure-activity relationship (SAR) exploration in drug discovery programs [3].

Physicochemical Property Molecular Weight Structural Comparison Lipophilicity

Antibacterial Potential of Bromo-Hydrazides

A 2025 study investigated a bromo-hydrazide derivative as a bacterial targeting agent and demonstrated its potential for diagnostic applications after radiolabeling with Technetium-99m [1]. The research included biological evaluation and molecular docking to elucidate its mechanism of action. This provides class-level evidence that thiophene-based bromo-hydrazides can be functionalized for antibacterial and diagnostic imaging applications. While this specific study does not provide a direct head-to-head comparison with a non-brominated analog, it validates the broader utility of this chemotype in medicinal chemistry and nuclear medicine, suggesting that the 4-bromo-5-butyl substitution pattern could be a viable starting point for similar projects.

Antibacterial Diagnostic Imaging Radiopharmaceutical Molecular Docking

4-Bromo-5-butylthiophene-2-carbohydrazide: Application Scenarios


Medicinal Chemistry SAR Scaffold

The combination of a bromine atom for cross-coupling and a butyl chain for hydrophobic interactions makes this compound a versatile building block for constructing libraries of thiophene-based analogs. Researchers can use it to systematically explore how modifications at the 4- and 5-positions influence biological activity against targets of interest, such as kinases, GPCRs, or antibacterial proteins, as supported by class-level evidence for related bromo-hydrazide derivatives [1]. Its high commercial purity of 97% ensures reliable starting material for SAR campaigns.

Radiopharmaceutical Precursor Development

Given the demonstrated potential of bromo-hydrazide derivatives as bacterial targeting agents after radiolabeling with Technetium-99m [1], 4-Bromo-5-butylthiophene-2-carbohydrazide can serve as a precursor for developing novel diagnostic imaging agents. The carbohydrazide moiety offers a potential site for further derivatization to attach chelators or linkers for radionuclides, while the butyl and bromo groups can be optimized to enhance target specificity and pharmacokinetics.

Synthesis of Functional Organic Materials

The thiophene core is a common motif in organic electronics and conductive polymers. 4-Bromo-5-butylthiophene-2-carbohydrazide can be used as a monomer or comonomer in the synthesis of polythiophenes with tailored properties. The bromine atom provides a site for polymerization via cross-coupling reactions, while the butyl group enhances solubility in organic solvents [2]. The carbohydrazide group can be utilized for post-polymerization functionalization or for anchoring the polymer to surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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